tert-butyl 5-fluoro-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 5-fluoro-1H-indole-1-carboxylate is a chemical compound with the molecular formula C13H14FNO2 . It is also known by other names such as TERT-BUTYL 5-FLUOROINDOLE-1-CARBOXYLATE and 1-Boc-5-fluoro-1H-indole .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3
. This code represents the connectivity of the atoms in the molecule, and can be used to generate a 3D structure . Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.25 g/mol . It has a computed XLogP3-AA value of 3.4, which is a measure of its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . Its topological polar surface area is 31.2 Ų .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of tert-Butyl Esters : Tert-butyl esters of indole carboxylic acids, including tert-butyl 5-fluoro-1H-indole-1-carboxylate, have been synthesized using tert-butyl trichloroacetimidate, highlighting a convenient method for obtaining these compounds (Fritsche, Deguara, & Lehr, 2006).
Chemical Transformations : Research has shown the utility of tert-butyl 1H-indole-1-carboxylates in chemical transformations, such as in the synthesis of gamma-carbolines and heteropolycycles using palladium-catalyzed intramolecular annulation (Zhang & Larock, 2003).
Structural Analysis
- Crystal Structure Studies : The crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate has been investigated, providing insights into the molecular conformation and interactions of similar tert-butyl indole-carboxylates (Thenmozhi et al., 2009).
Application in Synthesis of Other Compounds
Synthesis of Neuroleptic Agents : Some studies have utilized tert-butyl indole-carboxylates in the synthesis of neuroleptic compounds, exploring the structural parameters for activity at dopamine receptors (Harbert et al., 1980).
Development of Radiopharmaceuticals : The compound has been used in the radiosynthesis of fluorine-18 labeled agents, such as in the preparation of [(18)F]T807 for imaging tau in early clinical trials (Shoup et al., 2013).
Antibacterial and Anthelmintic Activity : Some research has focused on synthesizing tert-butyl indole-carboxylate derivatives to evaluate their potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Other Applications
- Role in Metabolic Studies : The compound has also been studied in the context of its metabolism, such as in the enzymatic C-Demethylation of related compounds in rat liver microsomes (Yoo et al., 2008).
Mechanism of Action
Target of Action
Tert-butyl 5-fluoro-1H-indole-1-carboxylate, also known as 1-Boc-5-fluoro-1H-indole, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-Boc-5-fluoro-1H-indole, may interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 1-Boc-5-fluoro-1H-indole may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 1-Boc-5-fluoro-1H-indole may have diverse molecular and cellular effects.
Properties
IUPAC Name |
tert-butyl 5-fluoroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZRVRIBJPHEBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563252 | |
Record name | tert-Butyl 5-fluoro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-47-5 | |
Record name | 1,1-Dimethylethyl 5-fluoro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129822-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-fluoro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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